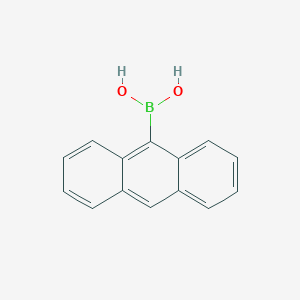

9-Anthraceneboronic acid

Description

Properties

IUPAC Name |

anthracen-9-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHDLIWHHXBLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573500 | |

| Record name | Anthracen-9-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100622-34-2 | |

| Record name | Anthracen-9-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthraceneboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-Anthraceneboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of 9-Anthraceneboronic acid. This versatile compound serves as a crucial intermediate in a wide array of synthetic applications, from the development of advanced materials to the synthesis of novel pharmaceutical agents.

Core Chemical Properties

This compound is an aromatic boronic acid featuring an anthracene backbone. This structure imparts unique photophysical properties and reactivity, making it a valuable tool in organic chemistry.[1] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁BO₂ | [1][2][3][4][5] |

| Molecular Weight | 222.05 g/mol | [1][2][3][4][5] |

| Appearance | White to tan or light yellow crystalline solid/powder | [1][2][4] |

| Melting Point | 203-250 °C | [2] |

| Solubility | Soluble in Methanol | [2] |

| pKa (Predicted) | 8.53 ± 0.30 | [2] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2] |

| Boiling Point (Predicted) | 479.5 ± 28.0 °C | [2] |

| Flash Point | 243.8 °C | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are critical for its effective utilization in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from anthracene. The first step involves the bromination of anthracene to form 9-bromoanthracene, which is then converted to the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.[6]

Step 1: Synthesis of 9-Bromoanthracene [6]

-

In a 500mL three-neck flask equipped with a condenser, mechanical stirrer, and temperature-controlled heater, add 20.0g of anthracene and 150mL of dichloromethane.

-

Heat the mixture to 40°C in a water bath.

-

Add 19g of N-bromosuccinimide (NBS) in batches over 3 hours.

-

Remove the majority of the solvent by rotary evaporation.

-

Add a large amount of ethanol to precipitate the solid product.

-

Recrystallize the resulting yellow-green crystals from a suitable solvent to obtain 9-bromoanthracene.

Step 2: Synthesis of this compound [6]

-

In a 250mL four-neck round-bottom flask, add 3.21g (12.50 mmol) of 9-bromoanthracene and 32mL of dry tetrahydrofuran (THF).

-

Place the flask in a -70°C low-temperature bath and purge with N₂ for 30 minutes.

-

Slowly add 5.20mL (12.50 mmol) of a 2.50 mol·L⁻¹ n-butyllithium solution in hexane over 10 minutes under N₂ protection. The solution color will change from pale yellow to brick red.

-

Continue stirring the reaction at low temperature for 1 hour.

-

Add 2.00g (19.0 mmol) of trimethyl borate (B(OCH₃)₃) dropwise over approximately 20 minutes. The solution color will change from brick red to yellow.

-

Continue stirring at low temperature for 1 hour, then allow the reaction mixture to warm to room temperature.

-

Slowly add 50mL of 4% hydrochloric acid and stir for 30 minutes.

-

Separate the organic layer and extract the aqueous layer three times with ether.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to obtain crude this compound.

-

Recrystallize the crude product from benzene or petroleum ether to yield a pale yellow powder.

Below is a DOT language diagram illustrating the synthesis workflow.

Key Reactions: Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.[1][7] This reaction allows for the coupling of the anthracene moiety with various aryl or vinyl halides, enabling the synthesis of complex organic molecules.[1]

General Protocol for Suzuki-Miyaura Coupling: [8][9]

-

Under an inert atmosphere (e.g., nitrogen), dissolve the aryl halide (1 equivalent), this compound (1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents) in a suitable solvent system (e.g., toluene, THF).

-

Add an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to isolate the desired coupled product.

The following diagram illustrates the logical relationship in a Suzuki-Miyaura coupling reaction.

Applications in Research and Drug Development

The unique chemical structure of this compound makes it a valuable building block in several areas of scientific research and industrial applications.

-

Pharmaceutical Synthesis : It serves as a crucial intermediate for the synthesis of novel drug candidates.[1][7] The Suzuki coupling reaction enables the attachment of various chemical moieties to the anthracene scaffold, facilitating the creation of diverse molecular libraries for biological screening.[1]

-

Organic Electronics and Materials Science : The fluorescent properties of the anthracene core are leveraged in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1][4] The boronic acid group allows for controlled polymerization and functionalization of surfaces.[1]

-

Fluorescent Probes : Derivatives of this compound are employed in the design of fluorescent probes for biological imaging and sensing applications.[4] Boronic acids are known to interact with diols, a feature that can be exploited for the detection of specific biomolecules like saccharides.[4]

-

Catalysis and Reagent Development : The specific steric and electronic profile of this compound makes it a subject of research for developing new catalytic systems and specialized reagents.[1]

The diagram below outlines the logical relationship between the properties of this compound and its primary applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound - 100622-34-2 - Structure, Synthesis, Properties [organoborons.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 9-Anthraceneboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraceneboronic acid (C₁₄H₁₁BO₂) is a versatile synthetic intermediate widely employed in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility in the synthesis of complex organic molecules makes it a valuable building block in drug discovery, materials science, and the development of fluorescent probes.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating this compound for a range of applications.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in the public domain, this document outlines a detailed experimental protocol for its determination, summarizes available qualitative data, and presents solubility information for structurally related compounds to guide solvent selection.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for both solubility determination and its application in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁BO₂ | [3] |

| Molecular Weight | 222.05 g/mol | [3] |

| Appearance | White to slightly yellow crystalline powder | [2] |

| Melting Point | 203-250 °C | [4] |

| pKa | 8.53 ± 0.30 (Predicted) | [4] |

Solubility of this compound: Qualitative Data

Quantitative solubility data for this compound in a range of organic solvents is not readily found in peer-reviewed literature. However, qualitative descriptions are available from various chemical suppliers and databases. This information, while not precise, provides a useful starting point for solvent screening.

| Solvent | Qualitative Solubility | Reference(s) |

| Methanol | Soluble | [4] |

Solubility of Structurally Related Compounds

To provide further guidance on solvent selection, the following table summarizes quantitative solubility data for anthracene and 9-anthracenecarboxylic acid, compounds that share the same aromatic core as this compound. The presence of the boronic acid functional group will influence solubility, but these values can serve as a useful proxy.

| Compound | Solvent | Solubility | Temperature | Reference(s) |

| 9-Anthracenecarboxylic Acid | Ethanol | ~1 mg/mL | Not Specified | [5] |

| 9-Anthracenecarboxylic Acid | DMSO | ~1 mg/mL | Not Specified | [5] |

| 9-Anthracenecarboxylic Acid | Dimethylformamide (DMF) | ~1 mg/mL | Not Specified | [5] |

| Anthracene | Chloroform | 20 mg/mL | Not Specified | [6] |

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in organic solvents using the widely accepted shake-flask method. This protocol can be adapted for various organic solvents.

Materials and Equipment

-

This compound (high purity, ≥98%)

-

Organic solvents of interest (anhydrous, high-purity)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or other suitable glass vials with airtight caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

HPLC column suitable for aromatic compounds (e.g., C18)

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A visible excess of solid should remain at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Calibration Curve Preparation: Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., methanol or a mixture used as the mobile phase in HPLC). From this stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the calibration standards and the diluted sample using either HPLC-UV or UV-Vis spectroscopy.

-

HPLC-UV: Inject the standards and the sample onto an appropriate HPLC column and measure the peak area at the wavelength of maximum absorbance for this compound.

-

UV-Vis Spectroscopy: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance.

-

-

Calculation: Construct a calibration curve by plotting the analytical signal (peak area or absorbance) versus the concentration of the standards. Use the equation of the line to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the organic solvent by accounting for the dilution factor.

-

Logical Relationships in Solubility Determination

The determination of solubility involves a series of logical steps and dependencies, from the initial hypothesis of solubility based on structural similarity to the final quantitative measurement. The following diagram illustrates these relationships.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Anthracene-9-boronic acid, 99%, Thermo Scientific 100 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

9-Anthraceneboronic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 9-Anthraceneboronic acid. Understanding the chemical stability of this versatile reagent is critical for its effective use in organic synthesis, drug development, and materials science, ensuring the integrity of experimental outcomes and the quality of manufactured products. This document outlines the known and potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers clear guidance on best practices for storage and handling.

Core Stability Profile

This compound, like many arylboronic acids, is susceptible to degradation under certain environmental conditions. While specific quantitative stability data for this compound is not extensively published, its chemical structure—comprising a reactive boronic acid moiety and a photosensitive anthracene core—dictates its primary vulnerabilities. The principal degradation pathways include protodeboronation, oxidation, and photodegradation.

Table 1: Summary of Potential Stability of this compound Under Various Conditions

| Parameter | Stress Condition | Potential Degradation Products |

| Temperature | Elevated temperatures | Dehydration to boroxine, potential for accelerated degradation in the presence of other stressors. |

| Humidity | High humidity | Facilitates protodeboronation and potential hydrolysis of boroxine anhydrides. |

| Light | UV or prolonged exposure to visible light | 9,10-Anthraquinone, endoperoxides, and other photo-oxidation products.[1] |

| pH | Acidic or Basic (in aqueous solution) | Anthracene (via protodeboronation), 9,10-Anthraquinone (in the presence of base and oxygen). |

| Oxidants | Presence of oxidizing agents (e.g., H₂O₂) | Oxidative cleavage of the boronic acid group, oxidation of the anthracene core. |

| Solvents | Protic solvents (e.g., water, methanol) | Can facilitate protodeboronation, especially under non-neutral pH. |

Key Degradation Pathways

The stability of this compound is governed by two main structural features: the C-B bond of the boronic acid and the fused aromatic ring system of anthracene.

Protodeboronation

A common degradation pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2][3] This process is often catalyzed by aqueous acidic or basic conditions. For this compound, this would result in the formation of anthracene.

Oxidation

The boronic acid group can be susceptible to oxidative degradation. More significantly, the anthracene core is known to undergo oxidation, particularly in the presence of light and oxygen, to form 9,10-anthraquinone. A patent has described a method for synthesizing 9,10-anthraquinone from this compound using an alkali in an organic solvent and water, suggesting this transformation can occur under basic conditions.

Photodegradation

The anthracene moiety is photosensitive and can undergo degradation upon exposure to light.[1] In the presence of oxygen, this can lead to the formation of endoperoxides, which can further decompose.[4] The formation of 9,10-anthraquinone is also a known photodegradation product of anthracene.[1]

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound.

References

- 1. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]

9-Anthraceneboronic Acid: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraceneboronic acid is a fluorescent molecule of significant interest in the fields of chemical sensing and materials science. Its structure, which combines the photophysically active anthracene core with a versatile boronic acid moiety, makes it a powerful tool for the development of fluorescent sensors, particularly for biologically relevant molecules such as saccharides.[1] The boronic acid group allows for reversible covalent interactions with diol-containing compounds, leading to changes in the molecule's spectral properties that can be harnessed for detection and quantification.[2] This technical guide provides an in-depth overview of the spectral properties of this compound, its sensing mechanisms, and detailed experimental protocols for its characterization and application.

Core Spectral Properties

Data Presentation

The following tables summarize the key spectral properties of this compound. It is important to note that specific experimental values for this compound are not consistently reported in the literature. Therefore, to provide a contextual understanding, data for the closely related compound, 9-anthracene carboxylic acid, is included where available.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₁BO₂ | [4] |

| Molecular Weight | 222.05 g/mol | [4] |

| Appearance | Light yellow to yellow crystalline powder | [5] |

| Melting Point | 217 °C | [5] |

Table 2: Solvatochromic Effects on the Spectral Properties of 9-Anthracene Carboxylic Acid (as a proxy for this compound)

| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

| Water | 333, 345, 365, 384 | ~440 (structured) |

| Ethanol | Not explicitly stated | ~470 (broad) |

| Acetonitrile | Not explicitly stated | Not explicitly stated |

| Note: Specific quantitative data for this compound is not readily available. The data for 9-anthracene carboxylic acid is provided for illustrative purposes. The absorption spectrum of 9-anthracene carboxylic acid in water shows characteristic vibronic bands.[6] In less polar solvents, anthracene derivatives often exhibit a broad, less structured fluorescence.[6] |

Table 3: Effect of pH on the Spectral Properties of Anthracene Derivatives

| pH Condition | General Effect on Fluorescence |

| Acidic (low pH) | Fluorescence intensity may be diminished.[7] |

| Neutral (pH ~7) | Serves as a baseline for comparison. |

| Basic (high pH) | Can lead to dramatic changes in fluorescence spectra, including shifts in emission wavelength and changes in intensity.[8] |

| Note: The boronic acid moiety's interaction with diols is pH-dependent, with increased affinity at higher pH.[2] This directly impacts the fluorescence response in sensing applications. Specific quantitative data for this compound's spectral properties at different pH values is not readily available. |

Signaling Pathways and Experimental Workflows

The primary application of this compound as a fluorescent sensor relies on the interaction between the boronic acid group and a diol-containing analyte, which modulates the fluorescence of the anthracene core. The most common mechanism for this modulation is Photoinduced Electron Transfer (PET).[2][9]

Photoinduced Electron Transfer (PET) Sensing Mechanism

In the absence of a saccharide, an intramolecular PET process can occur, where an electron from a nearby donor (in some sensor designs, this is an amino group) quenches the fluorescence of the excited anthracene. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron atom increases, which can disrupt the PET process, leading to an enhancement of fluorescence ("turn-on" sensing).

Caption: Photoinduced Electron Transfer (PET) mechanism for saccharide sensing.

Experimental Workflow for Saccharide Sensing

A typical workflow for evaluating the saccharide sensing capabilities of this compound involves a fluorescence titration experiment.

Caption: Experimental workflow for saccharide sensing.

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a common method for synthesizing this compound from anthracene.[10]

Materials:

-

Anthracene

-

N-Bromosuccinimide (NBS)

-

Dichloromethane

-

Ethanol

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium in hexane

-

Triisopropyl borate

-

4% Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Benzene or petroleum ether for recrystallization

Procedure:

-

Bromination of Anthracene:

-

In a three-neck flask, dissolve anthracene in dichloromethane.

-

Add NBS in portions at 40°C and stir for 3 hours.

-

Remove the solvent by rotary evaporation.

-

Add ethanol to precipitate the solid 9-bromoanthracene.

-

Recrystallize the product from a suitable solvent to obtain pure 9-bromoanthracene.[10]

-

-

Formation of this compound:

-

In a four-neck flask under a nitrogen atmosphere, dissolve 9-bromoanthracene in dry THF and cool to -70°C.

-

Slowly add n-butyllithium solution, maintaining the low temperature.[10]

-

Stir the reaction mixture for 1 hour.

-

Add triisopropyl borate dropwise to the solution.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by slowly adding 4% hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to obtain crude this compound.

-

Recrystallize the crude product from benzene or petroleum ether to yield pure this compound as a pale yellow powder.[10]

-

Measurement of Fluorescence Quantum Yield (Absolute Method using an Integrating Sphere)

This protocol outlines the steps for determining the absolute fluorescence quantum yield.

Instrumentation:

-

Spectrofluorometer equipped with an integrating sphere.

Procedure:

-

Sample and Blank Preparation:

-

Prepare a dilute solution of this compound in the solvent of choice. The absorbance at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.

-

Prepare a blank sample containing only the solvent.

-

-

Measurement of the Blank:

-

Place the blank sample in the integrating sphere.

-

Set the excitation wavelength and appropriate emission and excitation slit widths.

-

Measure the spectrum of the scattered excitation light from the blank.

-

-

Measurement of the Sample:

-

Replace the blank with the sample cuvette.

-

Measure the emission spectrum of the sample over a range that includes both the scattered excitation light and the fluorescence emission.

-

-

Data Analysis:

-

Integrate the area of the scattered excitation peak for both the blank and the sample.

-

Integrate the area of the fluorescence emission peak for the sample.

-

Calculate the quantum yield using the software provided with the instrument, which typically uses the following relationship: Φ = (E_c - E_a) / (L_a - L_c) Where E_c is the integrated emission of the sample, E_a is the integrated emission of the blank, L_a is the integrated excitation profile of the blank, and L_c is the integrated excitation profile of the sample.

-

General Protocol for Saccharide Sensing

This protocol provides a general method for evaluating the response of this compound to a saccharide.

Materials:

-

This compound stock solution (e.g., in DMSO or methanol).

-

Saccharide stock solution (e.g., glucose, fructose in buffer).

-

Buffer solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

-

Quartz cuvettes.

-

Spectrofluorometer.

Procedure:

-

Preparation of Solutions:

-

Prepare a working solution of this compound in the buffer. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%).

-

Prepare a series of saccharide solutions of varying concentrations in the buffer.

-

-

Fluorescence Measurements:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength appropriate for this compound (typically in the range of its longest wavelength absorption band) and the emission wavelength range to cover its fluorescence spectrum.

-

Record the fluorescence spectrum of the sensor solution alone (in the absence of the saccharide).

-

Add small aliquots of the saccharide solutions of increasing concentration to the cuvette containing the sensor solution.

-

After each addition, mix the solution thoroughly and record the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.

-

The resulting titration curve can be used to determine the binding constant and the detection limit for the saccharide.

-

Conclusion

This compound is a valuable compound with interesting photophysical properties that make it a versatile tool in the development of fluorescent sensors. While a comprehensive, publicly available dataset of its quantitative spectral properties is currently lacking, its behavior can be understood through the principles of its constituent anthracene and boronic acid moieties. The provided protocols offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their own investigations, particularly in the exciting field of saccharide sensing for biomedical and diagnostic applications. Further research is encouraged to fully map the spectral properties of this compound in various environments to unlock its full potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 9-Anthracenecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. iris.unina.it [iris.unina.it]

- 9. Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide to the Photophysical Properties of 9-Anthraceneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 9-Anthraceneboronic Acid

This compound is a versatile organic compound that combines the fluorescent properties of an anthracene core with the reactive potential of a boronic acid group.[1][3] This unique structure makes it a valuable intermediate in a variety of chemical syntheses, including the development of organic light-emitting diodes (OLEDs) and pharmaceutical agents.[2][4]

| Property | Value | Reference |

| CAS Number | 100622-34-2 | [3][5] |

| Molecular Formula | C₁₄H₁₁BO₂ | [3][5] |

| Molecular Weight | 222.05 g/mol | [3][5] |

| Appearance | White to slightly yellow crystalline powder | [3][4] |

| Purity | Typically ≥95.0% | |

| Melting Point | 203-250 °C |

Photophysical Characteristics of Anthracene Derivatives

The fluorescence of this compound originates from its anthracene core. The photophysical properties of anthracene and its derivatives are highly sensitive to their chemical structure and environment. While specific data for this compound is sparse, the following table presents data for related anthracene compounds to provide a comparative context.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| Anthracene | Cyclohexane | ~355 | ~380, 402, 426 | 0.28–0.36 | 4.95 |

| 9,10-Diphenylanthracene | Cyclohexane | ~373 | ~408, 430 | 0.90 | 8.3 |

| 9-Methylanthracene | Cyclohexane | ~365 | ~392, 414, 438 | 0.40 | 6.2 |

| 9-Anthracenecarboxylic acid | Ethanol | ~357 | ~415 | - | 3.66 |

Data compiled from various sources and are approximate values.

Factors Influencing Fluorescence

The fluorescence quantum yield and other photophysical parameters of this compound are significantly influenced by a variety of factors:

-

Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can affect the energy levels of the excited state and influence the rate of non-radiative decay processes.

-

pH: The boronic acid moiety is pH-sensitive, and changes in pH can alter the electronic properties of the molecule, leading to changes in fluorescence intensity.

-

Analyte Binding: this compound is known to interact with saccharides and other diol-containing molecules. This binding can either enhance or quench its fluorescence, a principle that is exploited in the design of fluorescent sensors.

-

Concentration: At high concentrations, quenching of fluorescence due to the formation of non-fluorescent aggregates or excimers can occur.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative method, also known as the comparative method, is a widely used technique for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

4.1. Materials and Instrumentation

-

Fluorophore of Interest: this compound

-

Fluorescence Standard: A compound with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Solvents: Spectroscopic grade solvents.

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Cuvettes: 1 cm path length quartz cuvettes.

4.2. Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound and the fluorescence standard in the desired solvent.

-

Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectrum of each solution.

-

Note the absorbance at the excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., slit widths) for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the resulting linear fits.

-

Calculate the quantum yield of the sample using the following equation:

Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the fluorescence quantum yield.

-

Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

Visualizing the Experimental Workflow and Related Concepts

5.1. Workflow for Fluorescence Quantum Yield Determination

Caption: Workflow for Quantum Yield Measurement.

5.2. Jablonski Diagram of Photophysical Processes

Caption: Key Photophysical Processes.

Conclusion

This compound is a compound of significant interest due to its fluorescent properties and synthetic versatility. While a definitive fluorescence quantum yield has not been reported, this guide provides the necessary framework for its experimental determination. Understanding the photophysical properties and the factors that influence them is crucial for the effective application of this compound in the development of novel fluorescent sensors, advanced materials, and therapeutic agents. The provided protocols and comparative data for related compounds serve as a valuable starting point for researchers in these fields.

References

An In-Depth Technical Guide to 9-Anthraceneboronic Acid

CAS Number: 100622-34-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Anthraceneboronic acid (CAS 100622-34-2), a versatile aromatic boronic acid with significant applications in organic synthesis, materials science, and biomedical research. This document details its physicochemical properties, synthesis protocols, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a fluorescent probe. Experimental methodologies are provided to guide researchers in its practical use.

Physicochemical Properties

This compound is a pale yellow to yellow crystalline solid. Its core structure features a boronic acid group attached to the 9-position of an anthracene ring system. This unique combination of a reactive boronic acid moiety and a fluorescent anthracene core underpins its diverse applications.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 100622-34-2 | |

| Molecular Formula | C₁₄H₁₁BO₂ | |

| Molecular Weight | 222.05 g/mol | |

| Appearance | Light yellow to yellow crystalline powder | - |

| Melting Point | 203-250 °C | |

| Boiling Point (Predicted) | 479.5 ± 28.0 °C | |

| Solubility | Soluble in Methanol. Predicted solubility (LogS): -3.86. | |

| pKa (Predicted) | 8.53 ± 0.30 | |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from anthracene. The first step involves the bromination of anthracene to form 9-bromoanthracene, which is then converted to the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 9-Bromoanthracene

-

In a 500 mL three-neck flask equipped with a condenser, mechanical stirrer, and a temperature-controlled heater, add 20.0 g of anthracene and 150 mL of dichloromethane.

-

Heat the mixture to 40°C in a water bath.

-

Add 19 g of N-bromosuccinimide (NBS) in batches over a period of 3 hours.

-

After the addition is complete, remove the majority of the solvent by rotary evaporation.

-

Add a large volume of ethanol to the reaction mixture to precipitate the solid product.

-

Collect the yellow-green crystals by filtration and recrystallize them to obtain pure 9-bromoanthracene.

Step 2: Synthesis of this compound

-

In a 250 mL four-neck round-bottom flask, add 3.21 g (12.50 mmol) of 9-bromoanthracene and 32 mL of anhydrous tetrahydrofuran (THF).

-

Place the flask in a -70°C low-temperature bath and purge with nitrogen gas for 30 minutes.

-

Slowly add 5.20 mL (12.50 mmol) of a 2.50 mol·L⁻¹ n-butyllithium solution in hexane to the flask over 10 minutes, maintaining nitrogen protection. The solution will turn from pale yellow to brick red.

-

Continue stirring the reaction mixture at -70°C for 1 hour.

-

To the resulting solution, add 2.00 g (19.0 mmol) of trimethyl borate dropwise over approximately 20 minutes. The solution color will change from brick red to yellow.

-

Continue stirring at low temperature for 1 hour, then allow the reaction mixture to warm to room temperature.

-

Slowly add 50 mL of 4% hydrochloric acid and stir for 30 minutes.

-

Separate the organic layer and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to yield crude this compound.

-

Recrystallize the crude product from benzene or petroleum ether to obtain a pale yellow powder.

Applications in Scientific Research and Drug Development

This compound is a valuable building block in several areas of chemical and biomedical research due to its unique structural and electronic properties.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality makes this compound an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The anthracene moiety can be introduced into various molecular scaffolds to modulate their electronic and photophysical properties.

-

To a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fluorescent Probes and Sensors

The inherent fluorescence of the anthracene core makes this compound and its derivatives valuable components in the design of fluorescent probes for the detection of biologically relevant molecules, such as saccharides and metal ions. The boronic acid group can reversibly bind to diols, and this binding event can modulate the fluorescence properties of the anthracene fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the anthraceneboronic acid-based probe in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare a stock solution of the analyte of interest (e.g., glucose) in an appropriate buffer solution (e.g., PBS).

-

-

Fluorescence Measurements:

-

In a quartz cuvette, add the buffer solution and a small aliquot of the probe stock solution to achieve the desired final concentration.

-

Record the initial fluorescence spectrum of the probe solution using a fluorometer, with excitation and emission wavelengths appropriate for the anthracene fluorophore.

-

Add increasing concentrations of the analyte to the cuvette and record the fluorescence spectrum after each addition.

-

Analyze the changes in fluorescence intensity to determine the detection limit, binding affinity, and selectivity of the probe.

-

Caption: General mechanism of a boronic acid-based fluorescent sensor.

Organic Electronics

Derivatives of this compound are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The anthracene core provides desirable photoluminescent and charge-transport properties, and the boronic acid group allows for the facile incorporation of this moiety into larger conjugated systems through cross-coupling reactions.

Safety and Handling

This compound is classified as acutely toxic if swallowed. It is also irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in organic chemistry, materials science, and drug discovery. Its unique combination of a reactive boronic acid and a fluorescent anthracene core enables a wide range of applications, from the synthesis of complex molecules to the development of advanced functional materials and sensors. The experimental protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

An In-depth Technical Guide to 9-Anthraceneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-Anthraceneboronic acid, a versatile compound with significant applications in organic synthesis, materials science, and pharmaceutical development.

Core Properties of this compound

This compound is an organic compound featuring an anthracene core functionalized with a boronic acid group. This unique structure imparts valuable chemical and photophysical properties, making it a crucial building block in various scientific domains.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Weight | 222.05 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₁BO₂ | [1][2][3][4] |

| CAS Number | 100622-34-2 | [1][2][3][4] |

| Appearance | Light yellow to yellow crystalline powder | [2][3] |

| Melting Point | 203-250 °C | |

| Purity | ≥95.0% - ≥98% (HPLC) | [1][3] |

| SMILES String | OB(O)c1c2ccccc2cc3ccccc13 | [1] |

| InChI Key | VHHDLIWHHXBLBK-UHFFFAOYSA-N | [4] |

Key Applications in Research and Drug Development

This compound is a versatile reagent with a wide range of applications, primarily centered around its ability to participate in carbon-carbon bond-forming reactions.

-

Pharmaceutical Synthesis : It is a pivotal intermediate in the synthesis of novel drug candidates.[2][5] The boronic acid moiety allows for its use in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing complex organic molecules from simpler precursors.[2] This enables the creation of diverse molecular libraries for screening and identifying new biologically active compounds.[2]

-

Organic Electronics and Materials Science : The anthracene core is fluorescent and can form stable π-conjugated systems.[2] This property is leveraged in the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials.[3]

-

Fluorescent Probes : The compound is utilized in the design of fluorescent probes for biological imaging, which can help in visualizing cellular processes.[3]

-

Chemical Sensors : Boronic acids are known to form stable complexes with diols, a characteristic that makes them suitable for developing chemical sensors, for instance, for glucose monitoring.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in a laboratory setting. Below are key experimental protocols.

A common synthetic route to this compound starts from anthracene, proceeding through a brominated intermediate.[7]

Step 1: Synthesis of 9-Bromoanthracene

-

In a 500 mL three-neck flask equipped with a condenser, mechanical stirrer, and a temperature-controlled heater, add 20.0 g of anthracene and 150 mL of dichloromethane.[7]

-

Heat the mixture to 40°C in a water bath.[7]

-

Add 19 g of N-Bromosuccinimide (NBS) in batches over 3 hours.[7]

-

Remove the majority of the solvent via rotary evaporation.[7]

-

Add a large volume of ethanol to precipitate the solid product.[7]

-

Recrystallize the resulting yellow-green crystals to obtain 9-bromoanthracene.[7]

Step 2: Synthesis of this compound

-

In a 250 mL four-neck round-bottom flask, add 3.21 g (12.50 mmol) of 9-bromoanthracene and 32 mL of dry tetrahydrofuran (THF).[7]

-

Cool the flask to -70°C in a low-temperature bath and purge with N₂ for 30 minutes.[7]

-

Slowly add 5.20 mL (12.50 mmol) of a 2.50 mol·L⁻¹ n-butyllithium solution in hexane over 10 minutes under N₂ protection. The solution color will change from pale yellow to brick red.[7]

-

Continue stirring for 1 hour.[7]

-

Add 2.00 g (19.0 mmol) of trimethyl borate (B(OCH₃)₃) dropwise over approximately 20 minutes. The solution color will change from brick red to yellow.[7]

-

Continue stirring at low temperature for 1 hour, then allow the reaction mixture to warm to room temperature.[7]

-

Slowly add 50 mL of 4% hydrochloric acid and stir for 30 minutes.[7]

-

Separate the organic layer and extract the aqueous layer three times with ether.[7]

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.[7]

-

Recrystallize from benzene or petroleum ether to yield pure this compound as a pale yellow powder.[7]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary application of this compound.[2] This reaction forges a new carbon-carbon bond between the anthracene core and another organic moiety.

General Protocol:

-

To a reaction vessel, add this compound, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃, K₂CO₃).

-

Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete (monitored by TLC or GC).

-

After cooling, perform an aqueous workup to remove the base and inorganic byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the residue, typically by column chromatography, to obtain the coupled product.

Visualizations

Diagrams of key processes aid in understanding the chemical transformations and applications of this compound.

Caption: A flowchart illustrating the two-step synthesis of this compound from anthracene.

Caption: A diagram showing the components of the Suzuki-Miyaura cross-coupling reaction using this compound.

References

Synthesis of 9-Anthraceneboronic Acid from 9-Bromoanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 9-anthraceneboronic acid from 9-bromoanthracene. The core of this document focuses on the widely employed organolithium-mediated boronation reaction. Detailed experimental protocols for the synthesis of the precursor 9-bromoanthracene and its subsequent conversion to this compound are presented. Quantitative data from a representative synthesis are summarized in structured tables for clarity. Furthermore, this guide includes mandatory visualizations of the chemical pathways and experimental workflows, rendered using Graphviz (DOT language), to facilitate a deeper understanding of the processes involved. This document is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, particularly those involved in the development of novel therapeutics and organic electronic materials where anthracene derivatives are pivotal intermediates.

Introduction

This compound is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, organic electronics, and materials science.[1] Its utility stems from the presence of the boronic acid functional group, which allows for a variety of subsequent chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex polycyclic aromatic hydrocarbons and other functionalized anthracene derivatives. These derivatives are key components in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and pharmacologically active molecules.

The most common and efficient route to this compound involves a two-step process starting from anthracene. The first step is the selective bromination of anthracene at the 9-position to yield 9-bromoanthracene. This is typically achieved using N-bromosuccinimide (NBS). The subsequent step involves a lithium-halogen exchange using an organolithium reagent, such as n-butyllithium, followed by quenching with a borate ester and acidic work-up to afford the desired boronic acid. This guide will provide a detailed examination of this synthetic sequence.

Synthetic Pathway

The overall synthesis of this compound from anthracene proceeds through the intermediate 9-bromoanthracene. The reaction scheme is presented below.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 9-bromoanthracene and its subsequent conversion to this compound.

Synthesis of 9-Bromoanthracene

This protocol outlines the bromination of anthracene using N-bromosuccinimide (NBS) to yield 9-bromoanthracene.[1]

Materials:

-

Anthracene

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH2Cl2)

-

Ethanol (EtOH)

Procedure:

-

In a 500 mL three-neck flask equipped with a mechanical stirrer, condenser, and addition funnel, dissolve anthracene (20.0 g) in dichloromethane (150 mL).

-

Heat the solution to 40 °C in a water bath.

-

Add N-bromosuccinimide (19 g) portion-wise over a period of 3 hours.

-

After the addition is complete, continue stirring at 40 °C for an additional hour.

-

Remove the solvent by rotary evaporation.

-

Add a sufficient amount of ethanol to the residue to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 9-bromoanthracene as yellow-green crystals.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material (Anthracene) | 20.0 g | [1] |

| Reagent (NBS) | 19.0 g | [1] |

| Solvent (CH2Cl2) | 150 mL | [1] |

| Reaction Temperature | 40 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Product Yield | 18.0 g (90%) | [1] |

| Product Purity | 98.07% | [1] |

Synthesis of this compound

This protocol describes the conversion of 9-bromoanthracene to this compound via a lithium-halogen exchange followed by reaction with a borate ester.[1]

Materials:

-

9-Bromoanthracene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

4% Hydrochloric acid (HCl)

-

Diethyl ether (Et2O)

-

Anhydrous magnesium sulfate (MgSO4)

-

Benzene or Petroleum ether for recrystallization

Procedure:

-

To a flame-dried 250 mL four-neck round-bottom flask under a nitrogen atmosphere, add 9-bromoanthracene (3.21 g, 12.50 mmol) and anhydrous tetrahydrofuran (32 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (5.20 mL of a 2.50 M solution in hexane, 12.50 mmol) dropwise over 10 minutes. The solution will turn from pale yellow to brick red.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

To the resulting 9-lithioanthracene solution, add triisopropyl borate (or trimethyl borate) dropwise. The reaction is exothermic and the color will change from brick red to yellow.

-

Continue stirring at low temperature for 1 hour, then allow the reaction mixture to warm to room temperature.

-

Slowly add 50 mL of 4% hydrochloric acid to quench the reaction.

-

Stir for 30 minutes, then transfer the mixture to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude this compound from benzene or petroleum ether to yield a pale yellow powder.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material (9-Bromoanthracene) | 3.21 g (12.50 mmol) | [1] |

| Reagent (n-BuLi) | 5.20 mL (2.5 M in hexane, 12.50 mmol) | [1] |

| Reagent (Triisopropyl borate) | Stoichiometric equivalent | [1] |

| Solvent (Anhydrous THF) | 32 mL | [1] |

| Reaction Temperature | -78 °C to room temperature | [1] |

| Reaction Time | ~3 hours | [1] |

| Product Yield | 2.21 g (79.8%) | [1] |

| Product Purity | 98.31% | [1] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound from 9-bromoanthracene.

References

Theoretical Insights into 9-Anthraceneboronic Acid: A Technical Guide for Researchers

An in-depth exploration of the structural, electronic, and photophysical properties of 9-Anthraceneboronic acid through theoretical and computational methodologies.

Introduction

This compound (9-ABA) is a fluorescent molecule of significant interest in the fields of organic electronics, chemical sensing, and pharmaceutical development. Its rigid anthracene core provides unique photophysical properties, while the boronic acid moiety serves as a versatile functional group for derivatization and molecular recognition. This technical guide provides a comprehensive overview of the theoretical studies of 9-ABA, offering insights into its fundamental properties and potential applications. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound from a computational perspective.

Physicochemical and Computed Properties

A foundational understanding of this compound begins with its basic physicochemical and computationally derived properties. These parameters are crucial for predicting its behavior in various chemical environments and for designing experimental and computational studies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BO₂ | [1][2] |

| Molecular Weight | 222.05 g/mol | [1][2] |

| CAS Number | 100622-34-2 | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 203-250 °C | [2] |

| IUPAC Name | anthracen-9-ylboronic acid | [1] |

| SMILES | OB(O)c1c2ccccc2cc3ccccc13 | [2] |

| InChI | 1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | [2] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 222.0852098 g/mol | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

Theoretical Studies: A Deeper Dive

While experimental data provides valuable macroscopic information, theoretical studies using computational chemistry methods offer a molecular-level understanding of the structure, reactivity, and electronic properties of 9-ABA. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in elucidating these characteristics.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic excitation properties, chemical reactivity, and kinetic stability.

While specific DFT calculations for this compound are not abundantly available in the public literature, studies on closely related anthracene derivatives provide a framework for understanding its electronic structure. For instance, DFT calculations on various anthracene derivatives have shown that functionalization can effectively alter the charge population and frontier orbital energy levels.[4] The introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, thereby influencing the molecule's absorption and emission spectra.[4]

A general workflow for performing such calculations is outlined below.

Excited State Dynamics and Photophysical Properties

The fluorescent nature of 9-ABA is governed by its behavior in electronically excited states. TD-DFT is a powerful tool for investigating these states and predicting photophysical properties such as absorption and emission wavelengths.

Studies on anthracene derivatives have demonstrated that their photophysical properties are highly sensitive to substituent effects.[5][6] For example, the introduction of a cyano group can enhance the electron affinity of the molecule, leading to a lower photoluminescence quantum yield and a shorter fluorescence lifetime.[4] The anthracene core itself is known for its strong blue emission, and modifications at the 9- and 10-positions can be used to tune the emission color and efficiency.[7]

The theoretical investigation of excited states typically involves the following steps:

Experimental Protocols: A Theoretical Chemist's Perspective

While this guide focuses on theoretical studies, the validation of computational results relies on experimental data. Here, we outline the general protocols for key experiments that would be used to corroborate the theoretical predictions for 9-ABA.

Synthesis of this compound

The synthesis of 9-ABA is a crucial first step for any experimental investigation. A common synthetic route involves the reaction of 9-bromoanthracene with an organolithium reagent followed by treatment with a borate ester.

Protocol:

-

Grignard or Organolithium Formation: 9-bromoanthracene is reacted with magnesium turnings (for Grignard) or a strong organolithium base like n-butyllithium in an anhydrous etheral solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically -78 °C).

-

Borylation: The resulting Grignard or organolithium reagent is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.

-

Hydrolysis: The reaction mixture is warmed to room temperature and then quenched with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the borate ester and yield this compound.

-

Purification: The crude product is then purified by recrystallization or column chromatography.

Spectroscopic Measurements

Spectroscopic techniques are essential for characterizing the photophysical properties of 9-ABA and for comparing with TD-DFT calculations.

UV-Visible Absorption Spectroscopy:

-

Prepare a dilute solution of 9-ABA in a suitable solvent (e.g., ethanol or acetonitrile).

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorption (λmax) corresponds to the S₀ → S₁ electronic transition.

Fluorescence Spectroscopy:

-

Using the same solution, excite the sample at its λmax using a fluorometer.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Determine the wavelength of maximum emission (λem) and the fluorescence quantum yield.

Applications in Sensing

The boronic acid group of 9-ABA makes it a prime candidate for the development of fluorescent chemosensors, particularly for saccharides and fluoride ions. The sensing mechanism often involves a change in the fluorescence properties of the anthracene core upon binding of the analyte to the boronic acid moiety.

A proposed signaling pathway for a generic boronic acid-based fluorescent sensor is depicted below. This often involves a photoinduced electron transfer (PET) mechanism that is modulated by analyte binding.

Conclusion and Future Directions

Theoretical studies provide an invaluable lens through which to understand the intricate properties of this compound at a molecular level. While a comprehensive body of computational research specifically on 9-ABA is still emerging, the principles derived from studies of related anthracene derivatives offer a robust framework for future investigations. The combination of DFT and TD-DFT methods can powerfully predict the electronic and photophysical properties of 9-ABA and its derivatives, guiding the rational design of new materials for applications in organic electronics and sensing. Future work should focus on detailed computational studies of 9-ABA to build a more complete picture of its excited-state dynamics and its interactions with various analytes, which will undoubtedly accelerate the development of novel technologies based on this versatile molecule.

References

- 1. This compound | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-蒽硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Elusive Crystal Structure of 9-Anthraceneboronic Acid: A Technical Overview

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for predicting its behavior and designing new applications. 9-Anthraceneboronic acid, a key building block in organic synthesis, particularly for fluorescent probes and materials science, presents a curious case. Despite its wide utility, a comprehensive, publicly available single-crystal X-ray diffraction study detailing its crystal structure remains unpublished in peer-reviewed literature or crystallographic databases.

This technical guide summarizes the available information on this compound, focusing on its synthesis and physicochemical properties, while highlighting the current knowledge gap regarding its crystal structure.

Physicochemical Properties

This compound is a pale yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁BO₂ | [2] |

| Molecular Weight | 222.05 g/mol | [2] |

| Melting Point | 217 °C | [3] |

| Appearance | Pale yellow crystalline powder | [1] |

| CAS Number | 100622-34-2 | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from anthracene. The general workflow involves the bromination of anthracene to form 9-bromoanthracene, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.

Experimental Protocol:

Step 1: Synthesis of 9-Bromoanthracene

-

In a suitable reaction vessel, dissolve anthracene in a solvent such as carbon tetrachloride.

-

Slowly add a solution of bromine in the same solvent to the anthracene solution. The reaction is typically carried out at room temperature.

-

After the addition is complete, stir the mixture for a specified time to ensure the reaction goes to completion.

-

The product, 9-bromoanthracene, can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

-

Dissolve the synthesized 9-bromoanthracene in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution. This initiates a lithium-halogen exchange, forming 9-anthracenyllithium.

-

After stirring for a period, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the reaction mixture.

-

Allow the reaction to warm to room temperature and then quench it by adding an aqueous acid solution (e.g., hydrochloric acid).

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization.

Caption: Synthetic pathway for this compound.

The Missing Piece: Crystal Structure Data

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and other scientific literature databases did not yield a published crystal structure for this compound. This means that crucial information such as the unit cell dimensions, space group, and atomic coordinates are not publicly available.

The crystal structure of a related compound, 4-(anthracen-9-yl)pyridine, has been determined, and its synthesis involved a derivative of this compound.[4] This suggests that crystallographic studies on derivatives are feasible and that single crystals of this compound suitable for X-ray diffraction can likely be grown.

Future Outlook

The determination of the crystal structure of this compound would be a valuable contribution to the field. It would allow for:

-

Computational Modeling: Accurate molecular models for computational studies to predict its reactivity and interaction with other molecules.

-

Polymorphism Studies: Investigation of different crystalline forms (polymorphs) which could have different physical properties and applications.

-

Rational Design: A better understanding of its solid-state packing to inform the design of new materials with desired optical and electronic properties.

Researchers in the field are encouraged to pursue the crystallization and single-crystal X-ray diffraction analysis of this important building block. The resulting data would provide a foundational piece of information for a wide range of chemical and materials science research.

Caption: Availability of technical data for this compound.

References

Methodological & Application

Application Notes and Protocols: 9-Anthraceneboronic Acid in Fluorescent Sensor Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 9-Anthraceneboronic acid and its derivatives in the design and application of fluorescent sensors. The unique photophysical properties of the anthracene core, combined with the versatile binding capabilities of the boronic acid moiety, make these compounds powerful tools for the detection of a variety of biologically and environmentally significant analytes.

Introduction to this compound-Based Fluorescent Sensors

This compound is a fluorescent compound that serves as a foundational building block for the construction of chemosensors.[1] The anthracene group acts as a fluorophore, a molecule that can re-emit light upon light excitation. The boronic acid group (-B(OH)₂) is a Lewis acid that can reversibly bind with molecules containing diol functionalities, such as saccharides.[2][3] This interaction forms a cyclic boronate ester, which can modulate the electronic properties of the anthracene fluorophore, leading to a change in its fluorescence emission. This change, which can be an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, can be measured to quantify the concentration of the target analyte.

The primary mechanism governing the fluorescence change in many this compound-based sensors is Photoinduced Electron Transfer (PET). In the unbound state, the nitrogen atom in proximity to the boronic acid can donate a lone pair of electrons to the excited anthracene, quenching its fluorescence. Upon binding to a diol-containing analyte like glucose, this electron transfer is inhibited, leading to a restoration or enhancement of fluorescence.

Applications

The principal application of this compound-based sensors is in the detection of saccharides, with a particular focus on glucose for diabetes monitoring.[4][5] Additionally, the boronic acid moiety's reactivity extends to other analytes, including fluoride ions and reactive oxygen species (ROS).

Saccharide (Glucose) Detection

Anthracene-based diboronic acid derivatives are particularly effective for glucose recognition, offering a reversible and covalent binding mechanism suitable for continuous monitoring.[4] By modifying the core structure, researchers have developed sensors with improved water solubility and sensitivity for both extracellular and intracellular glucose monitoring.[4][5]

Fluoride Ion Detection

Boronic acids can interact with fluoride ions, leading to a change in the fluorescence of the attached fluorophore. This makes this compound a potential candidate for developing sensors for fluoride detection in various samples. The interaction typically involves the formation of a fluoroborate species, which alters the electronic properties of the sensor molecule.

Reactive Oxygen Species (ROS) Detection

Arylboronic acids can be oxidized by certain reactive oxygen species, such as hydrogen peroxide (H₂O₂). This irreversible oxidation reaction cleaves the C-B bond, leading to the formation of a phenol derivative. This transformation can cause a significant change in the fluorescence properties of the anthracene core, enabling the detection of ROS.

Quantitative Data Presentation

The performance of various this compound-based fluorescent sensors for glucose detection is summarized in the table below. This allows for a direct comparison of their key sensing characteristics.

| Sensor Derivative | Target Analyte | Dissociation Constant (K D ) | Limit of Detection (LOD) | Fluorescence Response (F/F₀) | Reference |

| Mc-CDBA | Glucose | - | 1.37 µM | 47.8 | [5] |

| Ca-CDBA | Glucose | Kₐ = 4.5 x 10³ M⁻¹ | - | - | [5] |

| o-BMOQBA | Fructose | ~2 mM | - | ~9-fold decrease | [6] |

| o-BMOQBA | Glucose | ~100 mM | - | ~2-fold decrease | [6] |

| Sensor 11 (anthracene-based) | Glucose | - | 0.8 µM | - | [3] |

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and workflows are provided below to facilitate a deeper understanding of the sensor design and application.

References

Application Notes and Protocols for Saccharide Detection Using 9-Anthraceneboronic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction